molecular formula C15H22BrNO B1671561 Eptazocine hydrobromide CAS No. 72150-17-5

Eptazocine hydrobromide

Cat. No.: B1671561
CAS No.: 72150-17-5
M. Wt: 312.24 g/mol
InChI Key: KMISFPIWSMSMJD-UHFFFAOYSA-N
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Description

Eptazocine hydrobromide is a synthetic opioid analgesic developed by Nihon Iyakuhin Kogyo Co., Ltd. It is extensively used as a narcotic-antagonizing analgesic for relieving post-operative pains and pains from cancer . The compound is known for its efficacy in managing moderate to severe pain, making it a valuable asset in the medical field.

Biochemical Analysis

Biochemical Properties

Eptazocine hydrobromide plays a significant role in biochemical reactions by interacting with specific opioid receptors in the brain and central nervous system. It primarily targets the κ opioid receptors as an agonist and the μ opioid receptors as an antagonist . These interactions modulate pain signals sent to the brain, thereby reducing the perception of pain. The compound’s binding to these receptors influences various biochemical pathways, including those involving G-proteins and adenylate cyclase .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase glucose content in normal mice without significantly altering glycolytic metabolites and high-energy phosphates . This suggests that this compound may improve anoxic changes in cerebral energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. As a κ opioid receptor agonist, it activates these receptors, leading to analgesic effects. Conversely, as a μ opioid receptor antagonist, it blocks these receptors, mitigating some common side effects of opioid analgesics, such as respiratory depression . These interactions result in changes in gene expression and enzyme activity, contributing to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it maintains its analgesic properties over a specific period. Long-term effects on cellular function have been observed, with studies indicating that this compound can improve anoxic changes in cerebral energy metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively alleviates pain without significant adverse effects. At higher doses, it may cause toxic or adverse effects, including respiratory depression and hypotension . These threshold effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to increase glucose content in normal mice, suggesting its role in glucose metabolism The compound’s interactions with enzymes and cofactors involved in these pathways contribute to its overall metabolic profile

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, indicating its ability to reach central nervous system targets . The compound’s distribution within tissues affects its localization and accumulation, influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect its interactions with cellular components and contribute to its overall pharmacological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of eptazocine hydrobromide involves a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The process is catalyzed by N-(p-trifluoromethylbenzyl)cinchonidinium bromide. The reaction conditions are optimized to obtain the product in excellent overall yield and purity . The commercial synthetic route involves traditional resolution with concomitant discard of 50% in mass of the unwanted isomer .

Industrial Production Methods: Industrial production methods for this compound typically involve phase-transfer asymmetric catalysis using cinchona alkaloid-derived quaternary ammonium salts. This method is practical and efficient, delivering the product in high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISFPIWSMSMJD-GPKQSYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72150-17-5
Record name 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72150-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eptazocine hydrobromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPTAZOCINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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